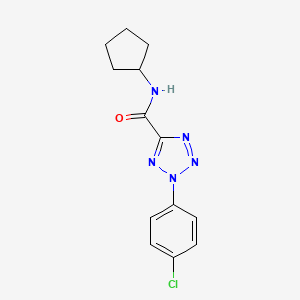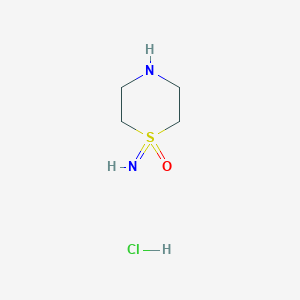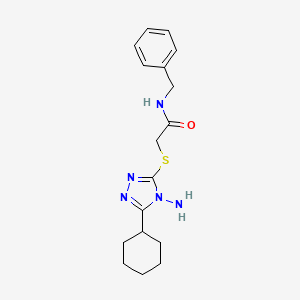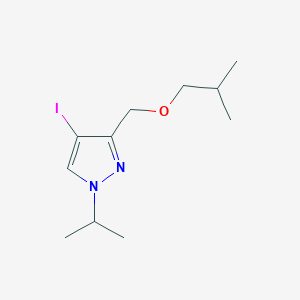
(1R)-2-amino-1-(2-méthoxyphényl)éthan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol” is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 . The compound is also known as “(1R)-1-(2-methoxyphenyl)ethanol” and has the InChI code "1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1" .
Molecular Structure Analysis
The molecule contains a total of 42 bonds, including 21 non-H bonds, 12 multiple bonds, 6 rotatable bonds, and 12 aromatic bonds .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 261.8±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 52.8±3.0 kJ/mol and a flash point of 100.7±14.6 °C . The compound has a refractive index of 1.524 and a molar refractivity of 44.0±0.3 cm3 .Mécanisme D'action
The exact mechanism of action of (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with dopamine, serotonin, and norepinephrine receptors, among others.
Biochemical and Physiological Effects:
Studies have shown that (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol in lab experiments is its versatility. This compound can be easily synthesized and modified to suit a variety of experimental needs. However, one of the main limitations of using this compound is its potential toxicity. High doses of (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol have been shown to cause liver and kidney damage in animal models.
Orientations Futures
There are several future directions for the study of (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. One such direction is the investigation of its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound could be further modified to enhance its pharmacological properties and reduce its potential toxicity. Finally, the development of novel synthesis methods for (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol could lead to more efficient and cost-effective production methods.
Méthodes De Synthèse
The synthesis of (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol can be achieved through various methods. One of the most commonly used methods involves the reduction of 2-nitro-1-(2-methoxyphenyl)ethan-1-ol using a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting intermediate is then hydrolyzed to obtain the final product.
Applications De Recherche Scientifique
- Activité Antitumorale: Les complexes de cuivre (II), y compris ceux contenant du (1R)-2-amino-1-(2-méthoxyphényl)éthan-1-ol, présentent une cytotoxicité contre les cellules tumorales. La structure spatiale de l'atome de cuivre central influence cet effet, et les modifications de la coordination du ligand peuvent améliorer l'efficacité antitumorale .
- Candidats Potentiels pour des Médicaments Antitumoraux: Les composés de coordination impliquant le cuivre sont actuellement en cours d'évaluation dans des essais cliniques en tant qu'agents antitumoraux potentiels .
- Intermédiaire Clé: Le this compound sert d'intermédiaire précieux pour la synthèse de divers composés bioactifs. Sa structure unique permet une fonctionnalisation diversifiée et des transformations subséquentes .
- Études de Liaison Hydrogène: Les chercheurs étudient les interactions de liaison hydrogène de ce composé en utilisant des techniques telles que l'UV, l'FTIR, la spectrométrie de masse et la cristallographie aux rayons X. La compréhension de ces interactions contribue à nos connaissances de la reconnaissance moléculaire et des processus biologiques .
- Réactions Catalysées au Palladium: Les groupes fonctionnels du composé peuvent participer à des réactions catalysées au palladium. Par exemple, il peut servir de substrat pour des complexes de palladium cyclometallés coordonnés à un carbène N-hétérocyclique (NHC), conduisant à des transformations chimiques diverses .
- Détermination de la Structure aux Rayons X: Les chercheurs ont caractérisé le composé du titre en utilisant l'analyse de diffraction des rayons X. Les données cristallographiques fournissent des informations sur son arrangement tridimensionnel et ses motifs de liaison .
Chimie Médicinale et Développement de Médicaments
Synthèse Organique
Biologie Chimique
Catalyse et Chimie Synthétique
Cristallographie et Études Structurales
Safety and Hazards
Propriétés
IUPAC Name |
(1R)-2-amino-1-(2-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6,10H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFKFOKAPPGUOP-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2382881.png)
![{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid](/img/structure/B2382883.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2382885.png)
![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2382886.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2382888.png)


![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-ethoxyquinoline](/img/structure/B2382891.png)
![1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2382893.png)
![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2382895.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2382898.png)
